molecular formula C6H12Ge B14272920 Trimethyl(prop-2-yn-1-yl)germane CAS No. 137957-09-6

Trimethyl(prop-2-yn-1-yl)germane

Cat. No.: B14272920
CAS No.: 137957-09-6
M. Wt: 156.79 g/mol
InChI Key: OBTLECPSJPOFEG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(prop-2-yn-1-yl)germane typically involves the reaction of trimethylgermanium chloride with propargyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:

Ge(CH3)3Cl+CH3CCCH2MgBrGe(CH3)3CCCH2+MgBrCl\text{Ge(CH}_3\text{)}_3\text{Cl} + \text{CH}_3\text{C}\equiv\text{CCH}_2\text{MgBr} \rightarrow \text{Ge(CH}_3\text{)}_3\text{C}\equiv\text{CCH}_2 + \text{MgBrCl} Ge(CH3​)3​Cl+CH3​C≡CCH2​MgBr→Ge(CH3​)3​C≡CCH2​+MgBrCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(prop-2-yn-1-yl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can lead to the formation of germane derivatives.

    Substitution: The propynyl group can participate in substitution reactions, leading to the formation of various substituted germanium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Germanium dioxide (GeO2) and other germanium oxides.

    Reduction: Various germane derivatives.

    Substitution: Substituted germanium compounds with different functional groups.

Scientific Research Applications

Trimethyl(prop-2-yn-1-yl)germane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which Trimethyl(prop-2-yn-1-yl)germane exerts its effects involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(prop-1-en-1-yl)silane: Similar structure but with a silicon atom instead of germanium.

    Trimethyl(prop-2-yn-1-yl)silane: Similar structure but with a silicon atom instead of germanium.

    Trimethyl(prop-2-yn-1-yl)stannane: Similar structure but with a tin atom instead of germanium.

Uniqueness

Trimethyl(prop-2-yn-1-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs. These properties include different reactivity patterns and potential biological activities, making it a compound of interest in various research fields.

Properties

IUPAC Name

trimethyl(prop-2-ynyl)germane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Ge/c1-5-6-7(2,3)4/h1H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTLECPSJPOFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577001
Record name Trimethyl(prop-2-yn-1-yl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137957-09-6
Record name Trimethyl(prop-2-yn-1-yl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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